molecular formula C10H20BrNO B14129140 10-Bromodecanamide CAS No. 88785-07-3

10-Bromodecanamide

Katalognummer: B14129140
CAS-Nummer: 88785-07-3
Molekulargewicht: 250.18 g/mol
InChI-Schlüssel: ZNZBDZFFUOWDKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Bromodecanamide is an organic compound with the molecular formula C10H20BrNO It is a brominated derivative of decanamide, characterized by the presence of a bromine atom attached to the tenth carbon of the decanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 10-Bromodecanamide can be synthesized through the bromination of decanamide. The typical synthetic route involves the reaction of decanamide with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where decanamide is reacted with bromine in a controlled environment. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amine (NH2-) groups.

    Reduction Reactions: The compound can be reduced to decanamide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Although less common, this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like ethanol or water.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

    Substitution: Formation of decanamide derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of decanamide.

    Oxidation: Formation of decanoic acid or other oxidized products.

Wissenschaftliche Forschungsanwendungen

10-Bromodecanamide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the preparation of brominated polymers and other materials with specific properties.

    Biological Studies: It may be used in the study of brominated compounds’ effects on biological systems, including their potential as antimicrobial or anticancer agents.

    Chemical Research: The compound serves as a model compound for studying the reactivity and properties of brominated amides.

Wirkmechanismus

The mechanism of action of 10-Bromodecanamide largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the compound is reduced by the transfer of hydride ions from the reducing agent to the carbonyl group of the amide.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The carbon-bromine bond is the primary target, where the nucleophile attacks the carbon atom, leading to the displacement of the bromine atom.

    Reduction: The carbonyl group of the amide is the target, where the reducing agent donates hydride ions to reduce the carbonyl carbon.

Vergleich Mit ähnlichen Verbindungen

    10-Bromodecanoic Acid: Similar in structure but contains a carboxylic acid group instead of an amide group.

    10-Bromodecanol: Contains a hydroxyl group instead of an amide group.

    Decanamide: The parent compound without the bromine atom.

Uniqueness: 10-Bromodecanamide is unique due to the presence of both a bromine atom and an amide group, which imparts distinct reactivity and properties compared to its non-brominated or differently functionalized analogs. This combination makes it a valuable intermediate in organic synthesis and material science.

Eigenschaften

CAS-Nummer

88785-07-3

Molekularformel

C10H20BrNO

Molekulargewicht

250.18 g/mol

IUPAC-Name

10-bromodecanamide

InChI

InChI=1S/C10H20BrNO/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H2,12,13)

InChI-Schlüssel

ZNZBDZFFUOWDKF-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCC(=O)N)CCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.